Physicochemical properties of 2-chloro-N-ethylbenzamide
Physicochemical properties of 2-chloro-N-ethylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethylbenzamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloro-N-ethylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for successful experimental design, from synthesis and formulation to biological screening. This document synthesizes available data on the molecule's identity, solubility, lipophilicity, and thermal properties. Furthermore, it provides detailed, field-proven experimental protocols for the determination of these key parameters, grounding theoretical knowledge in practical application. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system.
Chemical Identity and Core Physicochemical Properties
2-chloro-N-ethylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring substituted with both a chlorine atom and an N-ethylcarboxamide group at the ortho position. This specific arrangement of functional groups dictates its steric and electronic properties, which in turn influence its behavior in chemical and biological systems. The ortho-chloro substituent, in particular, can induce steric hindrance that may alter the planarity and resonance of the amide bond, impacting its reactivity and intermolecular interactions.[1]
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational predictions. The table below summarizes the key predicted and known properties.
Table 1: Summary of Physicochemical Properties of 2-chloro-N-ethylbenzamide and Related Analogs
| Property | Value (Predicted/Analog Data) | Data Source/Analog | Significance in Drug Development |
| Molecular Formula | C₉H₁₀ClNO | N/A | Fundamental for mass-based calculations. |
| Molecular Weight | 183.64 g/mol | N/A | Essential for molarity and dosage calculations. |
| CAS Number | 36086-42-3 | N/A | Unique chemical identifier. |
| Predicted LogP | 2.665 | Cheméo (for 3-chloro-N-ethylbenzamide)[2] | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Predicted Log(WS) | -2.46 (mol/L) | Cheméo (for 3-chloro-N-ethylbenzamide)[2] | Suggests low aqueous solubility, a common challenge for formulation. |
| Predicted Boiling Point | 643.15 K (370 °C) | Cheméo (for 3-chloro-N-ethylbenzamide)[2] | Indicates low volatility and high thermal stability. |
| Melting Point | 142-144 °C | Sigma-Aldrich (for 2-Chlorobenzamide) | Defines the solid-state properties and influences dissolution rate. |
| Predicted pKa (Amide) | ~17 (in DMSO) | Bordwell pKa Table (for Benzamide)[3] | The amide proton is generally not acidic under physiological conditions. |
| Predicted pKa (Basic) | ~ -1 to -2 | N/A (General for Amides) | The carbonyl oxygen is a very weak base. |
The Interplay of Physicochemical Properties in a Research Context
The utility of a compound like 2-chloro-N-ethylbenzamide in a drug development pipeline is heavily influenced by the interplay of its core properties. This relationship dictates the experimental path from initial synthesis to in vivo testing.
Caption: Relationship between physicochemical properties and their impact on drug development.
Experimental Determination of Key Parameters
To move beyond predicted values, rigorous experimental determination is essential. The following section details standardized protocols for measuring critical physicochemical properties.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method
The Shake-Flask method (OECD Guideline 107) is the gold-standard for LogP determination. It directly measures the partitioning of a solute between two immiscible phases, providing a definitive value for its lipophilicity.
Rationale: This method is chosen for its directness and accuracy. The mutual saturation of solvents accounts for their slight miscibility, and the 24-hour equilibration period ensures that a true thermodynamic equilibrium is reached. Centrifugation is critical to prevent the formation of emulsions, which would lead to inaccurate concentration measurements.
Step-by-Step Methodology:
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Preparation of Phases: Prepare a sufficient quantity of 1-octanol and reagent-grade water. Saturate the 1-octanol with water and, separately, the water with 1-octanol by stirring them together for 24 hours, followed by a 1-hour separation.
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Stock Solution: Prepare a stock solution of 2-chloro-N-ethylbenzamide in 1-octanol (e.g., 1 mg/mL).
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Partitioning: In a series of glass centrifuge tubes (n=3), combine 5 mL of the pre-saturated 1-octanol stock solution with 5 mL of pre-saturated water.
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Equilibration: Seal the tubes and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure complete equilibrium.
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Phase Separation: Centrifuge the tubes at high speed (e.g., 2000 x g) for 15 minutes to achieve a clean separation of the two phases.
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Sampling: Carefully withdraw an aliquot from the aqueous phase and the octanol phase.
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Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Caption: Experimental workflow for LogP determination using the Shake-Flask method.
Protocol: Determination of Aqueous Solubility
A compound's solubility dictates its dissolution rate and bioavailability. Benzamide and its derivatives are often poorly soluble in water, making accurate measurement critical for formulation.[4][5]
Rationale: The equilibrium shake-flask method is employed to determine the thermodynamic solubility. Using a buffer (pH 7.4) is crucial as it mimics physiological conditions and accounts for any potential ionization of the compound, although for a neutral amide, this effect is minimal. Filtration through a low-binding filter (e.g., PVDF) is necessary to remove undissolved solid particles that would falsely elevate the measured concentration.
Step-by-Step Methodology:
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Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Sample Preparation: Add an excess amount of solid 2-chloro-N-ethylbenzamide to several vials containing the PBS buffer. The excess solid ensures that a saturated solution is achieved.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours.
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Phase Separation: Allow the vials to stand, permitting the excess solid to settle.
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Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (low-protein binding, e.g., PVDF) to remove any undissolved solid.
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Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration using a calibrated HPLC-UV method against a standard curve.
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Reporting: Express the solubility in units such as mg/mL or µM.
Protocol: Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and solid-state stability.
Rationale: The capillary method provides a sharp, reproducible melting range. A slow heating rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate measurement.
Step-by-Step Methodology:
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Sample Preparation: Ensure the 2-chloro-N-ethylbenzamide sample is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
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Reporting: Report the melting point as a range (T₁ - T₂). A narrow range (e.g., < 2°C) is indicative of high purity.
Synthesis Overview
2-chloro-N-ethylbenzamide can be synthesized via a standard amidation reaction. A common and effective method involves the reaction of 2-chlorobenzoyl chloride with ethylamine.[6]
Reaction Scheme:
2-Chlorobenzoyl Chloride + Ethylamine → 2-chloro-N-ethylbenzamide + HCl
Procedure:
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Dissolve ethylamine in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Cool the solution in an ice bath.
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Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent dropwise with continuous stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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The resulting mixture is then worked up through an aqueous wash to remove the amine hydrochloride salt and excess base, followed by drying of the organic layer, solvent evaporation, and purification of the product, typically by recrystallization or column chromatography.
Conclusion
The physicochemical properties of 2-chloro-N-ethylbenzamide, characterized by moderate lipophilicity and low predicted aqueous solubility, present both opportunities and challenges for its application in drug discovery and materials science. Its profile suggests that while it may possess good membrane permeability, formulation strategies will be critical to address its solubility limitations. The experimental protocols detailed in this guide provide a robust framework for researchers to validate predicted values and generate the reliable data necessary to advance their research and development efforts.
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